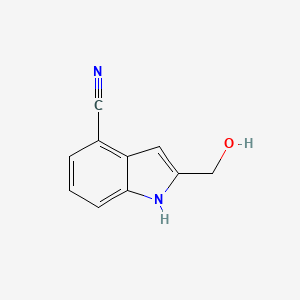

2-(Hydroxymethyl)-1H-indole-4-carbonitrile

Description

Significance of Indole (B1671886) Scaffolds in Modern Chemical Research

Indole derivatives are ubiquitous in nature and synthetic chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. rsc.orgnih.gov Their wide-ranging biological activities have established them as crucial building blocks in drug discovery. rsc.orgnih.gov The indole nucleus is a key structural component in many approved drugs and is present in several more currently in development pipelines. nih.gov The versatility of the indole scaffold allows for the synthesis of diverse molecular architectures with a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. uq.edu.au Researchers are continually exploring new synthetic methodologies to access functionalized indoles and investigating their structure-activity relationships to develop novel therapeutic agents. rsc.orgnih.gov

Scope and Objectives of Academic Inquiry on the Compound

Academic inquiry into 2-(Hydroxymethyl)-1H-indole-4-carbonitrile primarily focuses on its synthesis, characterization, and potential as a building block for more complex molecules. The key objectives of research on this compound would include the development of efficient and regioselective synthetic routes, the detailed analysis of its physicochemical and spectroscopic properties, and the investigation of its reactivity. Furthermore, a significant aspect of the academic interest lies in its potential application in medicinal chemistry as a scaffold for the design and synthesis of novel bioactive compounds. While specific biological activity data for this exact compound is not widely published, its structural motifs are present in molecules with known therapeutic relevance.

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2-(hydroxymethyl)-1H-indole-4-carbonitrile |

InChI |

InChI=1S/C10H8N2O/c11-5-7-2-1-3-10-9(7)4-8(6-13)12-10/h1-4,12-13H,6H2 |

InChI Key |

YSHAUGSTOFVJID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=C(NC2=C1)CO)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Hydroxymethyl 1h Indole 4 Carbonitrile

Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis

A number of foundational reactions in organic chemistry provide pathways to the indole nucleus. While these methods may not have been explicitly reported for the target compound, their versatility allows for logical adaptation.

The Fischer indole synthesis is a venerable and highly versatile method for creating the indole ring system. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgbyjus.com The core of the mechanism involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgbyjus.com

To apply this method for the synthesis of 2-(Hydroxymethyl)-1H-indole-4-carbonitrile, a plausible route would involve:

Starting Materials : The key precursors would be (4-cyanophenyl)hydrazine and a suitable three-carbon carbonyl compound bearing a protected hydroxyl group, such as 3-(tert-butyldimethylsilyloxy)propanal . The protecting group is essential to prevent unwanted side reactions of the alcohol under the acidic conditions of the Fischer synthesis.

Reaction : Condensation of these two starting materials would form the corresponding hydrazone. Treatment with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) at elevated temperatures would initiate the cyclization and aromatization cascade. wikipedia.org

Deprotection : The final step would be the removal of the silyl (B83357) protecting group from the C2-hydroxymethyl function to yield the target compound.

A key advantage of the Fischer synthesis is its ability to be performed as a one-pot reaction without isolating the intermediate hydrazone. thermofisher.combyjus.com

The Bartoli indole synthesis is a powerful method for forming substituted indoles from the reaction of ortho-substituted nitroarenes with an excess of a vinyl Grignard reagent. wikipedia.orgonlineorganicchemistrytutor.com The reaction mechanism proceeds through the addition of the Grignard reagent to the nitro group, rearrangement, and subsequent cyclization. jk-sci.com A notable feature of this synthesis is that it requires a substituent at the ortho position of the nitroarene for the reaction to proceed efficiently, and it typically produces 7-substituted indoles. wikipedia.orgjk-sci.com

To synthesize a 4-substituted indole like the target compound, a modification is necessary. The Dobbs modification utilizes an ortho-bromo substituent as a temporary directing group, which can be removed in a later step via a radical-based reduction. wikipedia.orgorganic-chemistry.org This strategy has been successfully applied to the synthesis of 4-(hydroxymethyl)-2-methylindole, demonstrating its feasibility for accessing C4-functionalized indoles. organic-chemistry.org

A potential pathway to this compound using this approach is:

Starting Materials : The synthesis would begin with 2-bromo-5-cyanonitrobenzene and a vinyl Grignard reagent that can install the C2-(hydroxymethyl) group or a precursor.

Bartoli Reaction : Reaction of the nitroarene with three equivalents of the vinyl Grignard reagent would lead to the formation of 7-bromo-2-(hydroxymethyl)-1H-indole-4-carbonitrile .

Radical Debromination : The 7-bromoindole (B1273607) would then be subjected to reduction, for instance using tributyltin hydride and a radical initiator like AIBN, to remove the bromine atom and yield the final product. wikipedia.org

This approach is particularly valuable as it allows for the construction of indoles that are substituted on both the carbocyclic and pyrrolic rings. wikipedia.org

The Reissert indole synthesis involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate. wikipedia.org The initial product of the cyclization is an indole-2-carboxylic acid, which can be decarboxylated upon heating if the unsubstituted indole is desired. wikipedia.org

This method provides a strategic route to the target compound because the intermediate indole-2-carboxylic acid is a direct precursor to the 2-(hydroxymethyl) group.

Starting Material : The necessary starting material would be 2-methyl-3-nitrobenzonitrile .

Condensation and Cyclization : This starting material would be treated with diethyl oxalate and a base like potassium ethoxide to form the corresponding pyruvate (B1213749) derivative. wikipedia.org Subsequent reductive cyclization using reagents such as zinc in acetic acid would yield 4-cyano-1H-indole-2-carboxylic acid . wikipedia.orgresearchgate.net

Reduction : The final step would be the selective reduction of the carboxylic acid function at the C2 position to the primary alcohol. This can be achieved with reducing agents like lithium aluminum hydride or borane, with careful control of reaction conditions to avoid reduction of the C4-nitrile group.

The Leimgruber-Batcho indole synthesis is a widely used and efficient two-step method that begins with an o-nitrotoluene. wikipedia.org The first step is the formation of a β-nitroenamine through condensation with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. wikipedia.orgresearchgate.net The second step is a reductive cyclization of this enamine intermediate using catalysts like Raney nickel with hydrazine (B178648) or palladium on carbon with hydrogen. wikipedia.org

For the synthesis of this compound, the strategy would be:

Starting Material : As with the Reissert synthesis, the starting material would be 2-methyl-3-nitrobenzonitrile .

Enamine Formation and Cyclization : Reaction with DMF-DMA and pyrrolidine, followed by reductive cyclization, would yield 4-cyano-1H-indole . wikipedia.orgjournalijar.com

C2-Functionalization : Since the standard Leimgruber-Batcho synthesis results in an unsubstituted C2 position, a subsequent functionalization would be required. The 4-cyano-1H-indole could be formylated at the C2 position using a Vilsmeier-Haack reaction (POCl₃, DMF). The resulting 4-cyano-1H-indole-2-carbaldehyde could then be reduced to the target 2-(hydroxymethyl) derivative using a mild reducing agent like sodium borohydride (B1222165).

Recent advancements have focused on developing this reaction into a more efficient one-pot process, which can offer higher yields and shorter reaction times compared to the traditional two-step procedure. journalijar.com

| Synthetic Method | Key Starting Materials | Key Reagents | Intermediate/Final Product Feature |

| Fischer Synthesis | (4-cyanophenyl)hydrazine, Protected 3-hydroxy-propanal | Acid catalyst (PPA, ZnCl₂) | Builds the ring directly with a C2 sidechain precursor. |

| Bartoli Synthesis | 2-bromo-5-cyanonitrobenzene, Vinyl Grignard reagent | Grignard reagent, Radical reducing agent (Bu₃SnH) | Uses a removable directing group to achieve C4-substitution. |

| Reissert Synthesis | 2-methyl-3-nitrobenzonitrile, Diethyl oxalate | Base (KOEt), Reducing agent (Zn/AcOH) | Forms an indole-2-carboxylic acid, a direct precursor to the C2-hydroxymethyl group. |

| Leimgruber-Batcho | 2-methyl-3-nitrobenzonitrile | DMF-DMA, Reducing agent (Raney Ni, H₂) | Forms the C4-substituted indole core, requiring subsequent C2-functionalization. |

Modern synthetic chemistry has seen the rise of palladium catalysis for the construction of complex heterocyclic systems, including indoles. thieme-connect.com These methods often offer high efficiency, functional group tolerance, and modularity.

One powerful strategy is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. orgsyn.org This reaction can be used to construct functionalized indoles under relatively mild conditions. For the target molecule, one could envision a synthesis starting from a suitably substituted 2-nitrostyrene, which in turn could be prepared via a Wittig reaction from a 2-nitrobenzaldehyde (B1664092) derivative.

Another advanced approach involves the palladium/norbornene cooperative catalysis, also known as the Catellani reaction. This strategy can achieve modular synthesis of polysubstituted arenes and has been adapted for creating C3,C4-disubstituted indoles through a cascade of ortho-amination and ipso-Heck cyclization. nih.gov While not a direct route to the target 2,4-disubstitution pattern, it highlights the power of modern palladium catalysis to control regioselectivity in indole synthesis.

Targeted Introduction and Functionalization of the Nitrile Group at C4 Position

An alternative to incorporating the C4-nitrile group from the start is to introduce it onto a pre-formed indole ring. This late-stage functionalization is often challenging due to the multiple reactive sites on the indole nucleus. researchgate.net However, recent advances in transition-metal-catalyzed C-H activation have provided powerful tools for this purpose.

A notable development is the palladium-catalyzed direct cyanation of the indole C4-H bond. acs.org This method utilizes a non-toxic cyanide source, potassium ferrocyanide (K₄[Fe(CN)₆]), and a palladium catalyst to directly install the nitrile group. The reaction often requires a directing group at the C3 position, such as an aldehyde or amide, to achieve high regioselectivity for the C4 position. nih.govnih.gov

A potential sequence using this strategy would be:

Synthesize 2-(acetoxymethyl)-1H-indole-3-carbaldehyde . The acetoxy group serves to protect the alcohol, and the C3-aldehyde acts as the directing group.

Perform the palladium-catalyzed C4-cyanation to obtain 2-(acetoxymethyl)-3-formyl-1H-indole-4-carbonitrile .

Remove the C3-directing group and deprotect the C2-hydroxymethyl group to yield the final product.

This C-H activation approach represents a highly efficient and atom-economical strategy for accessing C4-functionalized indoles, overcoming many of the limitations associated with traditional methods that often require harsh conditions or pre-functionalized substrates. nih.gov

Direct Cyano-Functionalization Strategies

The introduction of a nitrile group at the C4 position of an indole ring is a challenging transformation that often requires targeted strategies. Direct C-H cyanation offers an efficient route, bypassing the need for pre-functionalized substrates like halides or boronic acids. One prominent method involves a palladium-catalyzed reaction. rsc.org For instance, the cyanation of indole C-H bonds can be achieved using a combination of ammonium (B1175870) bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (B87167) (DMSO) as a safe and practical cyanide source. rsc.org This approach provides the desired aromatic nitriles with high regioselectivity.

Another established method for direct cyanation is the palladium-catalyzed reaction using zinc cyanide (Zn(CN)₂). nih.gov This technique is effective for installing a nitrile group onto the aromatic core of heterocyclic compounds, including indole derivatives. nih.gov

Table 1: Comparison of Direct Cyanation Reagents

| Reagent System | Catalyst | Key Features | Reference |

| NH₄HCO₃ / DMSO | Palladium (Pd) | Uses a safe, non-toxic cyanide source; good regioselectivity. | rsc.org |

| Zinc Cyanide (Zn(CN)₂) | Palladium (Pd) | Standard and effective method for cyanation of heterocycles. | nih.gov |

Conversion from Precursors (e.g., Carboxamide to Nitrile)

An alternative to direct cyanation is the conversion of a pre-existing functional group at the C4 position into a nitrile. A common and effective precursor is the carboxamide group (-CONH₂).

A classical chemical approach involves the dehydration of a primary amide using a strong dehydrating agent. Phosphorus(V) oxychloride (POCl₃) is frequently used for this transformation, efficiently converting 1H-indole-carboxamides into the corresponding 1H-indole-carbonitriles in good yields. nih.gov

More recently, chemoenzymatic methods have been developed, offering a greener alternative. nih.gov A three-step cascade can convert a carboxylic acid into a nitrile. This process involves:

Enzymatic Reduction : A carboxylate reductase (CAR) enzyme reduces the carboxylic acid (which can be obtained from hydrolysis of the amide) to an aldehyde.

Chemical Oximation : The aldehyde intermediate is trapped in situ through the formation of an oxime with hydroxylamine.

Enzymatic Dehydration : An aldoxime dehydratase (Oxd) enzyme catalyzes the final conversion of the oxime into the nitrile. nih.gov

This chemoenzymatic route avoids the use of harsh reagents and toxic metals, aligning with the principles of green chemistry. nih.gov Additionally, palladium-catalyzed methods exist that can facilitate the transfer of a cyano group from a nitrile to an amide, effectively swapping the functional groups under anhydrous conditions. google.com

Selective Formation and Manipulation of the Hydroxymethyl Group at C2 Position

The introduction of the hydroxymethyl group (-CH₂OH) at the C2 position is critical and can be achieved through the reduction of various oxygenated precursors or by direct functionalization.

Reduction of Carboxylate or Aldehyde Precursors

A straightforward method for generating the C2-hydroxymethyl group is through the reduction of a corresponding C2-carboxylic acid, C2-carboxylate ester, or C2-aldehyde. The indole-4-carbonitrile scaffold must already be in place for this strategy.

Various reducing agents can be employed for this purpose. Catalytic hydrogenation is a common technique used for the reduction of indole-2-carboxylates. clockss.org For the reduction of indole-2-carboxylic acids, powerful reducing conditions, such as dissolving alkali metals like lithium or sodium in liquid ammonia, have proven effective. google.com

Table 2: Selected Reducing Agents for C2-Precursors

| Precursor Group | Reducing Agent | Conditions | Reference |

| Carboxylate Ester | Catalytic Hydrogenation (e.g., H₂/Pd) | Varies | clockss.org |

| Carboxylic Acid | Lithium or Sodium in Liquid Ammonia | Low Temperature | google.com |

| Aldehyde | Sodium Borohydride (NaBH₄) | Mild, alcoholic solvent | Standard Method |

Directed Hydroxymethylation Approaches

Directly introducing a hydroxymethyl group at the C2 position of an indole-4-carbonitrile precursor is a more sophisticated strategy. This often proceeds via a two-step sequence involving formylation followed by reduction. The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a classic method to introduce a formyl group (-CHO) at the C2 position of electron-rich indoles. The resulting 2-formyl-1H-indole-4-carbonitrile can then be selectively reduced to this compound using a mild hydride reagent such as sodium borohydride.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for constructing complex molecular scaffolds like the 2,4-disubstituted indole in a single synthetic operation. rsc.orgrug.nl These reactions combine three or more starting materials in one pot, leading to high atom economy and procedural simplicity.

The Ugi four-component reaction (Ugi-4CR) is a prominent example that can be adapted for indole synthesis. rug.nlnih.gov By combining an aniline (B41778), an aldehyde (such as glyoxal (B1671930) dimethyl acetal), an isocyanide, and an acid, an intermediate is formed which can then undergo an acid-catalyzed cyclization to yield a C2-functionalized indole. rug.nl This approach allows for significant molecular diversity.

Other three-component domino reactions have been reported, for instance, reacting an arylamine, an arylglyoxal, and a suitable C-nucleophile to assemble functionalized indole derivatives in good to excellent yields. semanticscholar.org Such methods are valuable for rapidly building libraries of substituted indoles. rsc.org

Green Chemistry and Sustainable Synthetic Approaches for this compound

The principles of green chemistry are increasingly influencing synthetic route design. Several of the methodologies discussed can be highlighted for their sustainability.

The chemoenzymatic cascade for converting carboxylic acids to nitriles is a prime example of a green approach. nih.gov It operates under mild, aqueous conditions and uses biodegradable enzymes as catalysts, avoiding the toxic reagents and heavy metals common in traditional nitrile syntheses.

Multicomponent reactions are inherently sustainable. rug.nl By combining multiple steps into a single operation, they reduce solvent usage, energy consumption, and waste generation from purification of intermediates. One-pot syntheses using water as a solvent further enhance their environmental credentials. semanticscholar.orgclockss.org

The use of safer reagents, such as the combination of ammonium bicarbonate and DMSO as a cyanide source in palladium-catalyzed C-H cyanation, represents another step towards sustainable synthesis. rsc.org This method avoids the high toxicity associated with conventional cyanide reagents like KCN or Zn(CN)₂. Similarly, palladium-catalyzed reductive N-heteroannulation provides a relatively mild and efficient method for constructing the indole core itself. orgsyn.org

Table 3: Overview of Sustainable Synthetic Strategies

| Strategy | Key Features | Examples | Reference(s) |

| Chemoenzymatic Catalysis | Mild aqueous conditions, biodegradable catalysts, high selectivity. | CAR/Oxd enzyme cascade for nitrile synthesis. | nih.gov |

| Multicomponent Reactions | High atom economy, reduced waste, one-pot synthesis. | Ugi reaction for indole core assembly. | rug.nlnih.gov |

| Use of Safer Reagents | Avoids highly toxic or hazardous materials. | NH₄HCO₃/DMSO as a "CN" source. | rsc.org |

| Catalytic Annulation | Efficient construction of the core heterocycle under mild conditions. | Palladium-catalyzed synthesis of methyl indole-4-carboxylate. | orgsyn.org |

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound is primarily a challenge of regiochemical control. As the final molecule is achiral, stereoselectivity is not a factor in its direct synthesis. However, the principles of stereoselective synthesis become relevant when considering the preparation of potentially chiral derivatives or when using chiral auxiliaries to influence the reaction pathways.

The key to synthesizing this compound lies in the strategic introduction of the cyano group at the C4 position and the hydroxymethyl group at the C2 position. The order of these transformations is critical due to the directing effects of the substituents on the indole ring. A plausible synthetic route would involve the initial construction of the 4-cyanoindole (B94445) core, followed by functionalization at the C2 position.

Step 1: Synthesis of the 4-Cyanoindole Core

The initial and most critical step is the regioselective synthesis of 4-cyanoindole. Direct cyanation of indole at the C4 position is challenging due to the inherent reactivity of the C3 position. Therefore, constructing the indole ring from a pre-functionalized precursor is a more viable strategy. The Fischer indole synthesis is a powerful method for this purpose.

A potential approach starts with 4-cyanophenylhydrazine, which can be reacted with a suitable ketone or aldehyde, such as pyruvic acid, followed by cyclization under acidic conditions to yield indole-4-carboxylic acid. Subsequent conversion of the carboxylic acid to the primary amide and dehydration would yield the desired 4-cyanoindole. Alternatively, direct synthesis of 4-cyano-5-methoxy-1H-indole has been reported via copper cyanide-mediated decarboxylation of the corresponding 2-carboxyindole, suggesting that C4-cyanoindoles are accessible intermediates rsc.org.

Step 2: C2-Functionalization of 4-Cyanoindole

With the 4-cyanoindole core in hand, the next step is the introduction of a functional group at the C2 position, which can then be converted to the hydroxymethyl group. The electron-withdrawing nature of the C4-cyano group deactivates the indole ring, particularly the benzene (B151609) portion, and influences the reactivity of the pyrrole (B145914) ring. While C3 is typically the most nucleophilic position in indole, the presence of a substituent at C4 can alter this selectivity.

A common strategy for C2-functionalization is the Vilsmeier-Haack formylation, which introduces a formyl group. However, the success of this reaction is highly dependent on the substrate. A palladium-catalyzed C2-acylation of N-pyrimidyl indoles has been reported, but it was noted that 4-substituted indoles can lead to moderate yields, and strongly electron-withdrawing groups on the indole ring may result in inferior yields rsc.org. This suggests that direct C2-acylation of 4-cyanoindole could be a low-yielding step and would require careful optimization.

An alternative is the Friedel-Crafts acylation of a protected indole. For instance, N-sulfonylated indoles can be acylated at the C2 or C3 position depending on the reaction conditions researchgate.net.

Step 3: Reduction to the 2-(Hydroxymethyl) Group

Once a 2-acyl or 2-formyl-4-cyanoindole is obtained, the final step is the selective reduction of the carbonyl group to a hydroxymethyl group. This transformation requires a reducing agent that does not affect the nitrile group at the C4 position. Sodium borohydride is a suitable reagent for this purpose as it is generally chemoselective for aldehydes and ketones over nitriles under standard conditions. The use of stronger reducing agents like lithium aluminum hydride would likely lead to the reduction of both the carbonyl and the nitrile functionalities. The reduction of 2-ethoxycarbonylindoles to 2-hydroxymethylindoles has been successfully achieved using lithium aluminum hydride, but the presence of a nitrile would necessitate a milder reagent researchgate.net.

Table 1: Proposed Synthetic Route and Key Considerations

| Step | Transformation | Reagents and Conditions | Key Challenges and Considerations |

| 1 | Formation of 4-Cyanoindole | Fischer Indole Synthesis from 4-cyanophenylhydrazine or Sandmeyer reaction on 4-aminoindole. | Regiocontrol in the initial aniline functionalization. |

| 2 | C2-Formylation/Acylation | Vilsmeier-Haack (e.g., POCl₃, DMF) or Friedel-Crafts acylation. | Deactivating effect of the C4-cyano group on C2 reactivity. Potential for low yields. |

| 3 | Reduction of Carbonyl | Sodium borohydride (NaBH₄) in a protic solvent (e.g., ethanol, methanol). | Chemoselective reduction of the carbonyl in the presence of the nitrile group. |

Diastereoselective and Enantioselective Methodologies

The target molecule, this compound, is achiral, and therefore, its synthesis does not inherently require diastereoselective or enantioselective methods. However, these strategies are crucial for the synthesis of chiral analogs or if a chiral center is introduced at any stage of the synthesis.

For instance, if a substituent were to be introduced at the C3 position, creating a chiral center at C2 and C3, diastereoselective control would be necessary. A copper-hydride catalyzed method for the diastereo- and enantioselective preparation of cis-2,3-disubstituted indolines has been reported acs.orgnih.govnih.gov. This method demonstrates high functional group compatibility and could potentially be adapted for the synthesis of chiral derivatives of the target molecule acs.orgnih.govnih.gov.

Enantioselective synthesis could be achieved through the use of chiral catalysts or auxiliaries. For example, N-heterocyclic carbene (NHC) catalysis has been employed for the enantioselective synthesis of functionalized azepino[1,2-a]indoles from 3-formylindoles nih.gov. While not directly applicable to the synthesis of this compound, this demonstrates the potential of organocatalysis in creating chiral indole-containing scaffolds.

Furthermore, dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes has been achieved using NHC-Lewis acid cooperative catalysis, leading to the enantioselective synthesis of tetracyclic ε-lactones rsc.org. This highlights advanced strategies for controlling stereochemistry at a position remote from the indole nitrogen.

Should a synthetic route proceed through an intermediate with a chiral center, these methodologies could be invaluable. For example, an enantioselective reduction of a 2-acyl group could be achieved using a chiral reducing agent, such as a Corey-Bakshi-Shibata (CBS) catalyst, to produce a single enantiomer of the 2-(hydroxymethyl)indole derivative if a chiral center were present elsewhere in the molecule.

Table 2: Overview of Potentially Applicable Stereoselective Methodologies

| Methodology | Description | Potential Application | Reference |

| Copper-Hydride Catalysis | Diastereo- and enantioselective synthesis of cis-2,3-disubstituted indolines. | Synthesis of chiral analogs with substituents at C3. | acs.orgnih.govnih.gov |

| NHC Organocatalysis | Enantioselective annulation reactions of functionalized indoles. | Creation of chiral fused-ring systems derived from the target scaffold. | nih.gov |

| Dynamic Kinetic Resolution | Enantioselective synthesis of complex molecules from racemic indole aldehydes. | Stereocontrolled synthesis of complex derivatives. | rsc.org |

| Chiral Reducing Agents | Enantioselective reduction of ketones to alcohols. | Enantioselective synthesis of a chiral 2-(hydroxymethyl) derivative if another stereocenter is present. | N/A |

Chemical Reactivity and Derivatization Pathways of 2 Hydroxymethyl 1h Indole 4 Carbonitrile

Reactions Involving the Indole (B1671886) N-H Moiety

The nitrogen atom of the indole ring is a common site for derivatization, allowing for the introduction of various substituents that can modulate the compound's properties.

The indole nitrogen can be readily alkylated or acylated to introduce a range of functional groups. These reactions typically proceed by deprotonation of the N-H group with a suitable base, followed by reaction with an electrophile.

N-Alkylation: The N-H bond of the indole can be deprotonated using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide. For instance, N-propargylation of 1H-indole-2-carbonitriles has been achieved using propargyl bromide in the presence of NaH in DMF. nih.gov This suggests a similar strategy could be employed for 2-(hydroxymethyl)-1H-indole-4-carbonitrile.

N-Acylation: Acylation of the indole nitrogen can be accomplished using acylating agents like acyl chlorides or anhydrides, often in the presence of a base. Bases such as potassium carbonate (K₂CO₃), triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP) can be used. mdpi.orgresearchgate.net For example, 1-acyloxyindoles have been synthesized through the acylation of 1-hydroxyindole (B3061041) intermediates using an acyl chloride in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Indole Scaffolds This table presents plausible reaction conditions for the N-alkylation and N-acylation of this compound based on general methods for indole derivatization.

| Reaction Type | Reagents | Solvent | Base | Product Type |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., Benzyl (B1604629) bromide) | DMF | NaH | N-Alkyl-2-(hydroxymethyl)-1H-indole-4-carbonitrile |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | Dichloromethane (B109758) | Triethylamine | N-Acyl-2-(hydroxymethyl)-1H-indole-4-carbonitrile |

In multi-step syntheses, it is often necessary to protect the indole N-H to prevent unwanted side reactions. A variety of protecting groups are available, and their choice depends on their stability to the reaction conditions used in subsequent steps and the ease of their removal.

Common protecting groups for the indole nitrogen include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), sulfonyl derivatives such as tosyl (Ts) and 2-(phenylsulfonyl)ethyl, and simple alkyl groups like benzyl (Bn). researchgate.netresearchgate.netsynarchive.com The Boc group, for instance, is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base like triethylamine or DMAP, and can be removed under acidic conditions. clockss.org The pivaloyl group has also been explored as it can simultaneously protect the N-1 and C-2 positions of the indole ring. mdpi.org

The 2-(phenylsulfonyl)ethyl group is a useful protecting group that can be removed under basic conditions via a reverse Michael reaction. researchgate.net This orthogonality to acid-labile protecting groups offers flexibility in synthetic design.

Table 2: Common Protecting Groups for the Indole N-H Moiety

| Protecting Group | Introduction Reagents | Deprotection Conditions |

|---|---|---|

| tert-Butoxycarbonyl (Boc) | Boc₂O, TEA or DMAP | Trifluoroacetic acid (TFA), HCl |

| Benzyl (Bn) | Benzyl bromide, NaH | Hydrogenolysis (H₂, Pd/C), Strong Lewis acids (e.g., AlCl₃) |

| Tosyl (Ts) | TsCl, Pyridine (B92270) | Strong base (e.g., NaOH, LiAlH₄) |

| 2-(Phenylsulfonyl)ethyl | Phenyl vinyl sulfone | Base (e.g., DBU, NaH) |

Chemical Modifications of the Hydroxymethyl Group

The hydroxymethyl group at the C2 position is a primary site for functionalization, allowing for a range of transformations that can modulate the molecule's properties.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid under controlled conditions. The choice of oxidant and reaction conditions is crucial to achieve the desired product.

Manganese dioxide (MnO₂) is a mild and selective oxidizing agent commonly used for the conversion of primary allylic and benzylic alcohols to aldehydes. acs.org Given the benzylic-like nature of the 2-hydroxymethyl group on the indole ring, MnO₂ is an effective reagent for the synthesis of 2-formyl-1H-indole-4-carbonitrile. This transformation is typically carried out in a non-polar solvent like dichloromethane or chloroform (B151607) at room temperature.

For the further oxidation to the corresponding carboxylic acid, 2-carboxy-1H-indole-4-carbonitrile, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can effect this transformation. rsc.org However, care must be taken as the indole ring itself is susceptible to oxidation under harsh conditions.

| Oxidizing Agent | Product | Typical Conditions |

| Manganese Dioxide (MnO₂) | 2-Formyl-1H-indole-4-carbonitrile | CH₂Cl₂, Room Temperature |

| Potassium Permanganate (KMnO₄) | 2-Carboxy-1H-indole-4-carbonitrile | Acetone/Water, 0 °C to RT |

| Jones Reagent (CrO₃/H₂SO₄) | 2-Carboxy-1H-indole-4-carbonitrile | Acetone, 0 °C |

Esterification and Etherification Reactions

The hydroxyl moiety of the 2-(hydroxymethyl) group readily undergoes esterification and etherification, providing access to a wide range of derivatives with altered steric and electronic properties.

Esterification can be achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. The Steglich esterification, which utilizes a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a mild and effective method for coupling with carboxylic acids. researchgate.net Alternatively, reaction with an acid anhydride, like acetic anhydride, in the presence of a base such as pyridine or catalytic DMAP, yields the corresponding acetate (B1210297) ester. organic-chemistry.orgsemanticscholar.org The Yamaguchi esterification provides another mild route to highly functionalized esters. organic-chemistry.org

Etherification to form O-alkyl or O-aryl derivatives can be accomplished under various conditions. A common method involves deprotonation of the hydroxyl group with a base, such as sodium hydride (NaH), followed by reaction with an alkyl halide (e.g., methyl iodide) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). youtube.com

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Carboxylic Acid, DCC, DMAP | Ester |

| Esterification | Acetic Anhydride, Pyridine/DMAP | Acetate Ester |

| Etherification | NaH, Alkyl Halide (e.g., CH₃I) | Ether |

Halogenation and Subsequent Nucleophilic Substitution

The hydroxymethyl group can be converted to a halomethyl group, which serves as an excellent electrophile for subsequent nucleophilic substitution reactions.

Halogenation of the primary alcohol can be achieved using various reagents. For instance, phosphorus tribromide (PBr₃) is a common reagent for converting primary alcohols to the corresponding bromides. commonorganicchemistry.commanac-inc.co.jpmasterorganicchemistry.com The reaction typically proceeds via an SN2 mechanism, leading to the formation of 2-(bromomethyl)-1H-indole-4-carbonitrile. Similarly, thionyl chloride (SOCl₂) can be used for the preparation of the corresponding chloride.

Nucleophilic Substitution on the resulting 2-(halomethyl)-1H-indole-4-carbonitrile opens up a vast array of possibilities for introducing diverse functionalities. The electrophilic carbon of the halomethyl group is susceptible to attack by a wide range of nucleophiles. For example, reaction with amines will yield aminomethyl derivatives, while reaction with thiols will produce thiomethyl analogues. Cyanide ions can be introduced to form the corresponding acetonitrile (B52724) derivative. These reactions are typically carried out in a polar aprotic solvent in the presence of a base to neutralize the generated acid. wikipedia.org

| Halogenating Reagent | Intermediate Product | Subsequent Nucleophile (Nu⁻) | Final Product Type |

| PBr₃ | 2-(Bromomethyl)-1H-indole-4-carbonitrile | R₂NH | 2-(Aminomethyl)indole Derivative |

| SOCl₂ | 2-(Chloromethyl)-1H-indole-4-carbonitrile | RSH | 2-(Thiomethyl)indole Derivative |

| PBr₃ | 2-(Bromomethyl)-1H-indole-4-carbonitrile | CN⁻ | 2-(Cyanomethyl)indole Derivative |

Reactivity at the Indole Core beyond Substituent Groups

The indole ring itself is an electron-rich aromatic system and participates in various reactions, most notably electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The existing substituents, the hydroxymethyl and particularly the electron-withdrawing nitrile group, will influence the regioselectivity of these transformations.

Electrophilic Aromatic Substitution

In general, electrophilic aromatic substitution on the indole ring preferentially occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). acs.org However, in this compound, the C2 position is already substituted. The directing effect of the substituents must be considered. The hydroxymethyl group is a weak activating group, while the nitrile group at C4 is a deactivating, meta-directing group.

Given these competing effects, electrophilic substitution is most likely to occur at the C3 position, which is electronically favored for indoles. beilstein-journals.org Common electrophilic substitution reactions include halogenation (e.g., with N-bromosuccinimide, NBS), nitration, and Friedel-Crafts reactions. The electron-withdrawing nature of the 4-cyano group will likely render the indole ring less reactive towards electrophiles compared to unsubstituted indole, potentially requiring harsher reaction conditions. chemrxiv.org Iodination can be achieved using iodine and a base like potassium carbonate. beilstein-journals.org

| Reaction Type | Reagent(s) | Expected Major Product Position |

| Bromination | N-Bromosuccinimide (NBS) | C3 |

| Nitration | HNO₃/H₂SO₄ | C3 (with potential for C6) |

| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid | C3 |

| Iodination | I₂, K₂CO₃ | C3 |

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira at other positions)

To perform metal-catalyzed cross-coupling reactions on the indole core, a halogen substituent is typically required. Therefore, electrophilic halogenation (as described in 3.4.1) or other synthetic routes to introduce a halogen at a specific position of the this compound scaffold would be the first step. For instance, if a bromine atom is introduced at the C7 position, this halo-indole can then participate in various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and a halide. nih.govresearchgate.netsciforum.net A 7-bromo-2-(hydroxymethyl)-1H-indole-4-carbonitrile derivative could be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃). lmaleidykla.ltnih.gov

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orglibretexts.orgmdpi.com A 7-bromo-2-(hydroxymethyl)-1H-indole-4-carbonitrile could be coupled with various terminal alkynes using a palladium catalyst and a copper(I) co-catalyst in the presence of a base like triethylamine. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 7-Aryl-indole Derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 7-Alkynyl-indole Derivative |

Nucleophilic Addition Reactions

The carbonitrile group at the C4-position of this compound is a key site for nucleophilic attack. The inherent electrophilicity of the nitrile carbon allows for the addition of a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in transforming the cyano group into other valuable functionalities, such as ketones, amines, or heterocycles.

Detailed research into the nucleophilic addition reactions of this specific indole derivative is not extensively documented in publicly available literature. However, based on the well-established reactivity of aromatic and heterocyclic nitriles, several derivatization pathways can be predicted. The course of these reactions is often influenced by the choice of nucleophile, reaction conditions, and the potential for subsequent intramolecular reactions involving the hydroxymethyl group or the indole nitrogen.

Common nucleophiles that are expected to react with the 4-cyano group include organometallic reagents (e.g., Grignard reagents, organolithiums), hydride reagents, and other carbon and heteroatom nucleophiles.

Reaction with Organometallic Reagents: The addition of Grignard or organolithium reagents to the nitrile functionality would initially form an imine anion upon aqueous workup, which is then readily hydrolyzed to a ketone. This provides a direct route to 4-acyl-2-(hydroxymethyl)indoles. The reaction conditions would typically involve an anhydrous ethereal solvent at low temperatures to prevent side reactions.

Reduction to Amines: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a key building block, 4-(aminomethyl)-2-(hydroxymethyl)-1H-indole, which can be further functionalized.

The following table summarizes potential nucleophilic addition reactions at the 4-carbonitrile position and the expected products.

| Nucleophile | Reagent(s) | Expected Product | Product Class |

| Methylmagnesium bromide | 1. CH₃MgBr in THF2. H₃O⁺ | 4-Acetyl-2-(hydroxymethyl)-1H-indole | Ketone |

| Phenyllithium | 1. PhLi in Et₂O2. H₃O⁺ | 4-Benzoyl-2-(hydroxymethyl)-1H-indole | Ketone |

| Lithium aluminum hydride | 1. LiAlH₄ in THF2. H₂O | 4-(Aminomethyl)-2-(hydroxymethyl)-1H-indole | Primary Amine |

| Hydrogen | H₂, Raney Ni, high pressure | 4-(Aminomethyl)-2-(hydroxymethyl)-1H-indole | Primary Amine |

This table represents predicted reactions based on established chemical principles, as direct experimental data for this specific compound is limited in the available literature.

Synthesis of Complex Polycyclic Systems Incorporating the Indole-Carbonitrile-Hydroxymethyl Motif

The bifunctional nature of this compound makes it an attractive precursor for the synthesis of complex polycyclic systems where the core indole structure is fused with additional rings. Such polycyclic indole derivatives are of significant interest in medicinal chemistry and materials science. The synthetic strategies would typically involve intramolecular reactions, where the hydroxymethyl group and the indole nucleus, or in some cases the nitrile group, participate in ring formation.

While specific examples of polycyclization starting directly from this compound are not prevalent in the literature, several plausible synthetic pathways can be envisioned based on known indole chemistry.

Pictet-Spengler Type Reactions: A classic method for constructing fused indole systems is the Pictet-Spengler reaction. acs.org Although this reaction typically involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, a modification could potentially be employed. For instance, conversion of the hydroxymethyl group to an electrophilic species, such as a halomethyl or tosylomethyl group, could be followed by N-alkylation with an appropriate amine. Subsequent intramolecular cyclization of the resulting intermediate onto the C3 position of the indole, activated by the electron-donating nature of the indole nitrogen, could lead to novel polycyclic structures.

Intramolecular Friedel-Crafts Reactions: The hydroxymethyl group can be converted into a carbocationic intermediate under acidic conditions. This electrophile could then undergo an intramolecular Friedel-Crafts type reaction with the electron-rich C3 position of the indole ring. This would lead to the formation of a new five- or six-membered ring fused to the indole core.

Cyclization involving the Nitrile Group: The nitrile group itself can participate in cyclization reactions. For example, after conversion to an amidine or a similar reactive intermediate, it could undergo intramolecular condensation with a suitably functionalized side chain attached to the indole nitrogen or the 2-position. Another possibility involves the intramolecular addition of a nucleophile, generated from the hydroxymethyl group, to the nitrile. For instance, conversion of the hydroxymethyl to a thiol (mercaptomethyl) could be followed by base-catalyzed intramolecular cyclization onto the nitrile to form a fused thiazole (B1198619) ring.

The table below outlines some hypothetical strategies for the synthesis of polycyclic systems from this compound.

| Reaction Type | Proposed Reaction Steps | Potential Polycyclic System |

| Intramolecular Friedel-Crafts | 1. Protection of indole N-H.2. Conversion of -CH₂OH to -CH₂OTs.3. Treatment with a Lewis acid. | A cyclopenta[cd]indole derivative |

| Pictet-Spengler Type Cyclization | 1. Conversion of -CH₂OH to -CH₂Br.2. Reaction with an aminoacetaldehyde acetal (B89532).3. Acid-catalyzed cyclization. | A β-carboline analogue fused at the [c,d] face |

| Nitrile Cyclization | 1. Conversion of -CH₂OH to -CH₂SH.2. Base-catalyzed intramolecular cyclization. | A thieno[2,3-g]indole derivative |

Spectroscopic and Advanced Structural Elucidation of 2 Hydroxymethyl 1h Indole 4 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

One-dimensional NMR provides fundamental information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Hydroxymethyl)-1H-indole-4-carbonitrile would exhibit distinct signals corresponding to each unique proton. The indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm. The aromatic protons on the benzene (B151609) ring of the indole nucleus would show characteristic splitting patterns (doublets, triplets, or doublet of doublets) in the range of 7.0-8.0 ppm, with their specific shifts and coupling constants being influenced by the electron-withdrawing nitrile group at the C4 position. The proton at the C3 position would likely appear as a singlet or a narrow triplet. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would resonate as a singlet or a doublet, and the hydroxyl proton (-OH) would be a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. The carbon of the nitrile group (C≡N) is typically found in the 115-125 ppm range. The quaternary carbons of the indole ring, C2, C3a, C4, and C7a, will have distinct chemical shifts. The methine carbons of the aromatic ring (C5, C6, C7) and the C3 carbon will also show characteristic signals. The carbon of the hydroxymethyl group (-CH₂OH) would appear in the more upfield region of the spectrum, typically around 60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH | > 8.0 (br s) | - |

| C2-CH₂OH | ~4.7 (s or d) | ~60 |

| -CH₂OH | Variable (br s) | - |

| C3-H | ~6.5 (s or t) | ~100 |

| C4-CN | - | Quaternary, ~110 |

| C5-H | ~7.5 (t) | ~122 |

| C6-H | ~7.2 (d) | ~125 |

| C7-H | ~7.8 (d) | ~120 |

| C2 | - | Quaternary, ~140 |

| C3a | - | Quaternary, ~128 |

| C7a | - | Quaternary, ~136 |

| CN | - | ~118 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

For substituted derivatives of this compound, the chemical shifts and coupling constants will change based on the nature and position of the substituent. For instance, electron-donating groups would generally cause upfield shifts, while electron-withdrawing groups would lead to downfield shifts of nearby protons and carbons. mdpi.commdpi.com

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from 1D NMR and establishing the connectivity between atoms. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the aromatic protons on the benzene ring (H5, H6, H7), confirming their adjacent positions. It could also potentially show a correlation between the -CH₂OH protons and the -OH proton if the exchange rate is slow enough.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is essential for assigning the carbon signals to their attached protons. For example, it would show a cross-peak between the C5 proton and the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is invaluable for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the NH proton would show correlations to C2, C3, C7a, and C3a. The methylene protons of the hydroxymethyl group would show correlations to C2 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining stereochemistry and conformation. ceon.rs For a relatively planar molecule like this indole derivative, NOESY can help confirm the proximity of certain groups. For example, it could show a correlation between the C3-H and the methylene protons at C2.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This allows for the determination of the elemental formula of this compound (C₁₀H₈N₂O) with high accuracy, distinguishing it from other compounds with the same nominal mass. nih.gov

In the mass spectrometer, the molecular ion can fragment into smaller, characteristic ions. Analyzing this fragmentation pattern can confirm the structure. For this compound, common fragmentation pathways would likely include:

Loss of the hydroxymethyl group (-CH₂OH), resulting in a significant peak at [M-31]⁺.

Loss of water (H₂O) from the molecular ion, giving a peak at [M-18]⁺.

Fragmentation of the indole ring itself, leading to characteristic ions for substituted indoles.

Loss of HCN from the nitrile group.

The specific fragmentation pattern serves as a fingerprint for the molecule, aiding in its definitive identification. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands: researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (alcohol) | Stretching, H-bonded | 3200-3600 (broad) |

| N-H (indole) | Stretching | ~3400 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C≡N (nitrile) | Stretching | 2220-2260 (sharp, medium intensity) |

| C=C (aromatic) | Stretching | 1500-1600 |

| C-O (alcohol) | Stretching | 1050-1260 |

The presence of these distinct peaks in the IR spectrum provides strong evidence for the key functional groups within the molecule, complementing the data obtained from NMR and MS. chemcia.comdoi.org

Computational and Theoretical Studies of 2 Hydroxymethyl 1h Indole 4 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.netmdpi.com DFT calculations are instrumental in predicting the molecular geometry, electronic properties, and spectroscopic features of 2-(Hydroxymethyl)-1H-indole-4-carbonitrile.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process involves finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface. Various DFT functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) can be employed for this purpose. researchgate.netresearchgate.net

Conformational analysis is particularly important for the hydroxymethyl group at the 2-position, which can rotate around the carbon-carbon single bond. Different rotational isomers (conformers) will have different energies, and DFT calculations can identify the most stable conformer and the energy barriers between different conformations. This information is crucial for understanding how the molecule might interact with its environment.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C(H2OH) | 1.51 Å |

| C4-C(N) | 1.45 Å | |

| C≡N | 1.16 Å | |

| Bond Angle | C3-C2-C(H2OH) | 128.5° |

| C3-C4-C(N) | 121.0° | |

| Dihedral Angle | N1-C2-C(H2OH)-O | 65.0° (gauche) |

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. taylorandfrancis.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. taylorandfrancis.com A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system. The LUMO, on the other hand, is likely to have significant contributions from the electron-withdrawing nitrile group. Analysis of the spatial distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.15 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 4.90 |

Note: The data in this table is hypothetical and for illustrative purposes.

The distribution of electron density within a molecule is fundamental to its chemical behavior. DFT calculations can provide detailed information about the charge distribution, often visualized using Molecular Electrostatic Potential (MEP) maps. libretexts.orgdeeporigin.com These maps show regions of positive and negative electrostatic potential on the molecular surface. youtube.comyoutube.com

In this compound, the MEP map would likely show negative potential (typically colored red) around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxymethyl group, as these are electronegative atoms. researchgate.net Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the N-H of the indole ring and the O-H of the hydroxymethyl group. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics Simulations

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can be used to study the behavior of the molecule over time. MD simulations model the movement of atoms and molecules based on classical mechanics. For this compound, MD simulations could be used to study its conformational dynamics in different solvents, its interaction with biological macromolecules, or its aggregation behavior.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, often using DFT, can be employed to investigate the mechanisms of chemical reactions involving this compound. researchgate.netresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies. This allows for a detailed understanding of reaction pathways, regioselectivity, and stereoselectivity. For example, the reactivity of the hydroxymethyl group or the indole ring in various chemical transformations could be elucidated.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govliverpool.ac.uk By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the structure of the molecule or to aid in the interpretation of complex spectra. nih.gov

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| N1-H | 8.50 |

| C3-H | 6.85 |

| C5-H | 7.60 |

| C6-H | 7.20 |

| C7-H | 7.45 |

| -CH₂- | 4.80 |

| -OH | 5.30 |

Note: The data in this table is hypothetical and for illustrative purposes.

Analysis of Non-Linear Optical (NLO) Properties

Computational and theoretical studies are pivotal in predicting and understanding the Non-Linear Optical (NLO) properties of novel organic molecules. While direct computational studies specifically targeting this compound are not extensively available in the reviewed literature, the analysis of structurally similar indole derivatives provides a robust framework for predicting its potential NLO behavior. The indole scaffold is recognized as an effective electron donor, a key component in designing molecules with significant NLO responses researchgate.net. The NLO properties of organic molecules are governed by their molecular structure, particularly the presence of π-conjugated systems and electron-donating and accepting groups, which facilitate intramolecular charge transfer (ICT).

Theoretical investigations into indole derivatives, such as Indole-7-carboxyldehyde (I7C), using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have demonstrated that these compounds can exhibit promising NLO properties researchgate.netresearchgate.net. Such studies calculate key parameters like dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), which are direct indicators of a molecule's NLO potential. High values for these parameters suggest a strong NLO response researchgate.netresearchgate.net.

For instance, computational analysis of I7C revealed a significant dipole moment and large hyperpolarizability values, confirming its potential as an NLO material researchgate.netresearchgate.net. The presence of both an electron-donating indole ring and an electron-withdrawing group in these molecules is crucial for creating the necessary asymmetry in electron distribution for second-order NLO effects researchgate.netnih.gov. In the case of this compound, the indole ring acts as the electron donor, while the nitrile (-CN) group at the 4-position serves as an effective electron acceptor. The hydroxymethyl group at the 2-position can further modulate the electronic properties.

The key parameters that quantify NLO properties are typically calculated using quantum chemical methods. These include:

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO phenomena like second-harmonic generation (SHG). It quantifies the nonlinear response of the molecule to an applied optical field. A large β value is highly desirable for NLO materials.

To illustrate the typical results from such a computational study, the calculated NLO parameters for a related compound, Indole-7-carboxyldehyde (I7C), are presented below. These values are used as a reference to infer the potential NLO characteristics of this compound.

| Parameter | Calculated Value | Unit |

|---|---|---|

| μ (Dipole Moment) | 5.0989 | Debye |

| α (Mean Polarizability) | -0.129 | x10-23 esu |

| β (First-Order Hyperpolarizability) | 1.581 | x10-30 esu |

The high calculated value of the first-order hyperpolarizability for I7C suggests a significant NLO response researchgate.net. Given the structural similarities—specifically the presence of the indole donor and a nitrile acceptor group—it is theoretically plausible that this compound would also exhibit notable NLO properties. The intramolecular charge transfer from the indole ring to the nitrile group is expected to result in a large change in dipole moment upon excitation, leading to a substantial β value. Further computational studies, employing methods like DFT with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), would be necessary to quantify the specific NLO parameters for this compound and validate its potential for applications in photonics and optoelectronics researchgate.netnih.gov.

Applications in Chemical Biology, Drug Discovery Research, and Advanced Materials Mechanistic and Design Focus

The Privileged Scaffold: A Foundation for Medicinal Chemistry Research

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. openmedicinalchemistryjournal.com The indole (B1671886) ring system is a quintessential example of such a scaffold, found in a vast number of natural products and synthetic compounds with a wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral agents. openmedicinalchemistryjournal.comnih.gov The unique electronic properties and the ability of the indole nitrogen to act as a hydrogen bond donor are key to its versatility. nih.gov

While extensive research has been conducted on the broader class of indole derivatives, the specific substitution pattern of 2-(Hydroxymethyl)-1H-indole-4-carbonitrile provides a distinct platform for drug discovery. The presence of a hydroxymethyl group at the 2-position and a carbonitrile group at the 4-position offers specific points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The hydroxymethyl group can participate in hydrogen bonding interactions within protein binding sites, while the carbonitrile group, a versatile synthetic handle, can be transformed into various other functional groups. nih.gov Although direct studies highlighting this compound as a privileged scaffold are not abundant, the well-established precedent of the indole nucleus strongly suggests its potential in this regard. openmedicinalchemistryjournal.comnih.gov

Unraveling Interactions: Molecular Docking and Ligand-Protein Studies

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a target protein. semanticscholar.org This in silico approach is instrumental in modern drug discovery, enabling the rapid screening of virtual libraries of compounds and providing insights into the molecular basis of ligand-protein interactions.

Illuminating Enzyme Inhibition: In Vitro and In Silico Approaches

Molecular docking studies on related indole derivatives have provided valuable insights into their mechanism of action. These studies often reveal key hydrogen bonding and hydrophobic interactions within the enzyme's active site that are crucial for inhibitory activity. It is highly probable that the hydroxymethyl group of this compound would engage in similar hydrogen bond interactions, while the indole ring itself would form hydrophobic and aromatic stacking interactions.

Table 1: Examples of Enzyme Inhibition by Indole Derivatives

| Indole Derivative Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |

| 1H-indole-3-carbonitrile derivatives | Tropomyosin receptor kinase (TRK) | Potent inhibition observed | nih.gov |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives | Tubulin and Aromatase | Dual inhibition with potent anticancer activities | oakwoodchemical.com |

| Indolylglyoxylamide derivatives | Various, including kinases and proteases | Wide range of inhibitory activities | nih.gov |

Note: This table presents data for related indole derivatives to illustrate the potential of the scaffold, as specific data for this compound is limited.

Mapping Receptor Interactions: In Silico Binding Profiles

In silico receptor binding profiling is another computational technique that helps in predicting the interaction of a compound with a panel of receptors. This can aid in identifying potential on-target and off-target effects early in the drug discovery process. semanticscholar.org For the indole scaffold, derivatives have been shown to bind to a wide variety of receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors. nih.gov

A study on 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile derivatives, which share the 4-carbonitrile feature with the compound of interest, demonstrated potent binding to the androgen receptor. nih.gov This highlights the potential of the indole-4-carbonitrile scaffold to interact with nuclear hormone receptors. In silico profiling of this compound would likely reveal a unique binding fingerprint, influenced by the specific positioning of the hydroxymethyl and carbonitrile groups, suggesting its potential for selective receptor modulation.

Structure-Activity Relationship (SAR) Studies: Modulating Biological Activity

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical information on how modifications to a chemical structure affect its biological activity. nih.gov For the indole scaffold, extensive SAR studies have been conducted, revealing key structural features that govern potency and selectivity. nih.gov

While specific SAR studies centered on this compound are not widely published, research on related indole derivatives offers valuable insights. For example, in the development of HIV-1 fusion inhibitors, the linkage position between indole rings was found to be crucial for activity. mdpi.com Similarly, for 1H-pyrrole-3-carbonitrile derivatives acting as STING receptor agonists, the substituents on an aniline (B41778) ring system were systematically varied to establish a clear SAR. mdpi.com It is reasonable to infer that modifications to the N1-position of the indole ring, the hydroxymethyl group (e.g., etherification, esterification), or the carbonitrile group (e.g., conversion to an amide, tetrazole) of this compound would significantly impact its biological profile.

Rational Design of Derivatives for Targeted Biological Pathways

The principles of rational drug design leverage the understanding of a biological target's structure and mechanism to create specific and effective inhibitors. chemcia.com The this compound scaffold is an excellent starting point for such endeavors. Its defined substitution pattern allows for the strategic placement of functional groups to optimize interactions with a target of interest.

For example, based on the known binding modes of other indole-based inhibitors, one could rationally design derivatives of this compound to target specific kinases involved in cancer progression. The hydroxymethyl group could be designed to interact with the hinge region of a kinase, a common binding motif for kinase inhibitors. The 4-carbonitrile could be modified to extend into a solvent-exposed region, allowing for the introduction of groups that enhance solubility or target-specific interactions. A study on the design of liver X receptor agonists utilized a similar rational approach, starting from a known agonist and modifying its structure to improve properties.

Development as Probes or Chemical Tools in Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The development of such tools is crucial for validating new drug targets and elucidating complex biological pathways.

While there are no specific reports of this compound being used as a chemical probe, its structural features make it a promising candidate for such applications. The indole scaffold itself is found in compounds used as fluorescent probes. Furthermore, the functional groups of this compound could be appended with reporter tags (e.g., fluorophores, biotin) or photoreactive groups to create versatile chemical tools. This would allow for the visualization of target engagement in cells or the identification of novel binding partners through photoaffinity labeling.

Potential in Materials Science Research (e.g., Fluorescent Tags)

The indole scaffold is a foundational structure for many fluorescent molecules, and strategic substitution on the indole ring can tune its photophysical properties for specific applications. The compound this compound incorporates two key features that are significant in the design of fluorescent materials: the indole core and a cyano-substituent at the 4-position.

Mechanistic and Design Focus

The fluorescence of indole derivatives is generally attributed to the π-electron system of the bicyclic aromatic ring. The non-ionized, neutral form of the indole ring is typically the most fluorescent species. nih.gov The introduction of substituents dramatically influences the molecule's absorption and emission characteristics. The nitrile (cyano, -CN) group at the 4-position is particularly noteworthy. The 4-cyanoindole (B94445) core has been identified as a promising scaffold for developing fluorescent probes with superior photophysical properties compared to other analogues. nih.gov

Research into related compounds, such as 4-cyanoindole-2′-deoxyribonucleoside (4CIN), has shown that the 4-cyano group contributes to a high quantum yield, a large molar extinction coefficient, and a significant Stokes shift, all of which are desirable properties for a fluorescent tag. nih.gov The mechanism involves the electron-withdrawing nature of the cyano group, which modulates the electronic structure of the indole ring system. This substitution can lead to enhanced charge transfer character in the excited state, often resulting in improved brightness and sensitivity to the local environment.

Research Findings in Related Analogues

While specific photophysical data for this compound is not extensively detailed in the literature, the properties of the closely related and well-studied analogue, 4-cyanoindole-2′-deoxyribonucleoside (4CIN), provide a strong benchmark for its potential. The key difference is the substituent at the 1-position (a deoxyribose sugar in 4CIN vs. a proton in the target compound) and the 2-position (a proton in 4CIN vs. a hydroxymethyl group). The core 4-cyanoindole fluorophore, however, is the same.

Studies comparing 4CIN to the widely used fluorescent nucleoside, 2-aminopurine-2'-deoxyribonucleoside (2APN), have demonstrated the superiority of the 4-cyanoindole scaffold. 4CIN exhibits a higher quantum yield, a larger molar extinction coefficient, and a greater Stokes shift, making it a brighter and more effective probe. nih.gov

Table 1: Photophysical Properties of a Related Fluorescent Analogue (4CIN)

| Property | Value (for 4CIN) | Significance in Fluorescent Tag Design |

| Excitation Wavelength (λex) | ~310 nm | Wavelength of light absorbed to reach the excited state. |

| Emission Wavelength (λem) | ~430 nm | Wavelength of light emitted; determines the color of the fluorescence. |

| Stokes Shift | ~120 nm (8.5 x 10³ cm⁻¹) | A large separation between excitation and emission peaks, reducing signal overlap. nih.gov |

| Quantum Yield (Φ) | High | High efficiency of converting absorbed photons into emitted photons, leading to brighter fluorescence. nih.gov |

| Molar Extinction Coefficient (ε) | High | High ability to absorb light at the excitation wavelength. nih.gov |

This table presents data for the related compound 4-cyanoindole-2′-deoxyribonucleoside (4CIN) to illustrate the potential properties of the 4-cyanoindole scaffold.

The promising characteristics of the 4-cyanoindole core suggest that this compound holds significant potential as a fluorescent tag in materials science. Its intrinsic fluorescence, coupled with the reactive hydroxymethyl group for conjugation, makes it an attractive candidate for developing novel fluorescent materials, sensors, and biological labels.

Future Research Directions and Emerging Trends for 2 Hydroxymethyl 1h Indole 4 Carbonitrile

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of polysubstituted indoles like 2-(Hydroxymethyl)-1H-indole-4-carbonitrile has traditionally relied on multi-step processes that can involve harsh conditions. Modern catalysis offers pathways to milder, more efficient, and selective syntheses. Future research will likely focus on the application of advanced catalytic systems to streamline the production of this specific indole (B1671886).

| Catalytic System | Potential Advantages for Synthesis | Key Research Focus |

|---|---|---|

| Palladium-Catalyzed C-H Functionalization | High regioselectivity for C4-cyanation; mild reaction conditions compared to classical methods. nih.govbeilstein-journals.org | Developing ligands that favor C4 over other positions; optimizing catalyst loading and reaction time. |

| Photoredox Catalysis | Uses visible light as an energy source; enables novel bond formations under ambient temperature. rsc.org | Identifying suitable photocatalysts and reaction partners for C-H cyanation and hydroxymethylation. |

| Enzymatic Catalysis | Exceptional selectivity (regio-, stereo-); environmentally benign (aqueous media, mild conditions). rsc.org | Screening or engineering enzymes (e.g., oxygenases, nitrile hydratases) for specific transformations on the indole scaffold. |

| Copper-Catalyzed Coupling | Lower cost than palladium; effective for various cross-coupling reactions to build the indole core or add functional groups. nih.gov | Exploring copper-catalyzed cyclization strategies starting from appropriately substituted anilines. |

Integration into Flow Chemistry Methodologies

Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubes, is revolutionizing chemical synthesis. nih.gov This technology offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, mixing), improved reproducibility, and easier scalability. acs.org Several classical indole syntheses, such as the Heumann and Hemetsberger–Knittel methods, have been successfully adapted to flow systems, achieving higher yields and dramatically shorter reaction times. acs.orgnih.gov

Future efforts will likely involve designing a multi-step flow synthesis for this compound. Such a process could integrate synthesis, work-up, and purification steps into a single, automated sequence. This approach would not only accelerate the production of the compound for research purposes but also provide a safer and more efficient manufacturing process for potential commercial applications. mdpi.com

| Parameter | Traditional Batch Synthesis | Potential Flow Chemistry Synthesis |

|---|---|---|

| Reaction Time | Hours to days per step | Minutes to hours for the entire sequence. acs.org |

| Scalability | Challenging; requires larger reactors and poses safety risks. | Easier and safer; achieved by running the system for longer periods. acs.org |

| Safety | Handling of hazardous intermediates and exothermic reactions can be risky at scale. | Small reactor volumes minimize risk; superior heat and mass transfer control hazardous reactions. mdpi.com |

| Yield & Purity | Variable; often requires extensive purification after each step. | Often higher yields and purity due to precise control; in-line purification is possible. nih.gov |

Chemoinformatics and Machine Learning in Compound Design